

Technical Guide: 3-Bromo-4-chloroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-4-chloroanisole*

Cat. No.: *B128993*

[Get Quote](#)

CAS Number: 2732-80-1

An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-chloroanisole**, a halogenated aromatic compound with significant applications in organic synthesis and the development of novel molecules in the pharmaceutical and agrochemical sectors. This document consolidates its chemical and physical properties, experimental protocols for its use, and its role as a versatile chemical intermediate.

Chemical Identity and Properties

3-Bromo-4-chloroanisole, also known by its IUPAC name 2-bromo-1-chloro-4-methoxybenzene, is a disubstituted anisole derivative.^{[1][2]} Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, makes it a valuable building block in synthetic chemistry. The presence of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.^[3]

Core Chemical Data

The fundamental identifiers and properties of **3-Bromo-4-chloroanisole** are summarized below.

Identifier	Value	Reference
CAS Number	2732-80-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ BrClO	[1] [2] [3] [4] [5]
Molecular Weight	221.48 g/mol	[2] [3] [4] [5]
IUPAC Name	2-bromo-1-chloro-4-methoxybenzene	[1] [2]
Synonyms	4-chloro-3-bromoanisole, 2-chloro-5-methoxybromobenzene	[2]
PubChem ID	24212081	[2] [3]
MDL Number	MFCD00070739	[2] [3]
InChI Key	SQHMXVXKKCXIGN-UHFFFAOYSA-N	[1] [2]
SMILES	COC1=CC(Br)=C(Cl)C=C1	[1] [2]

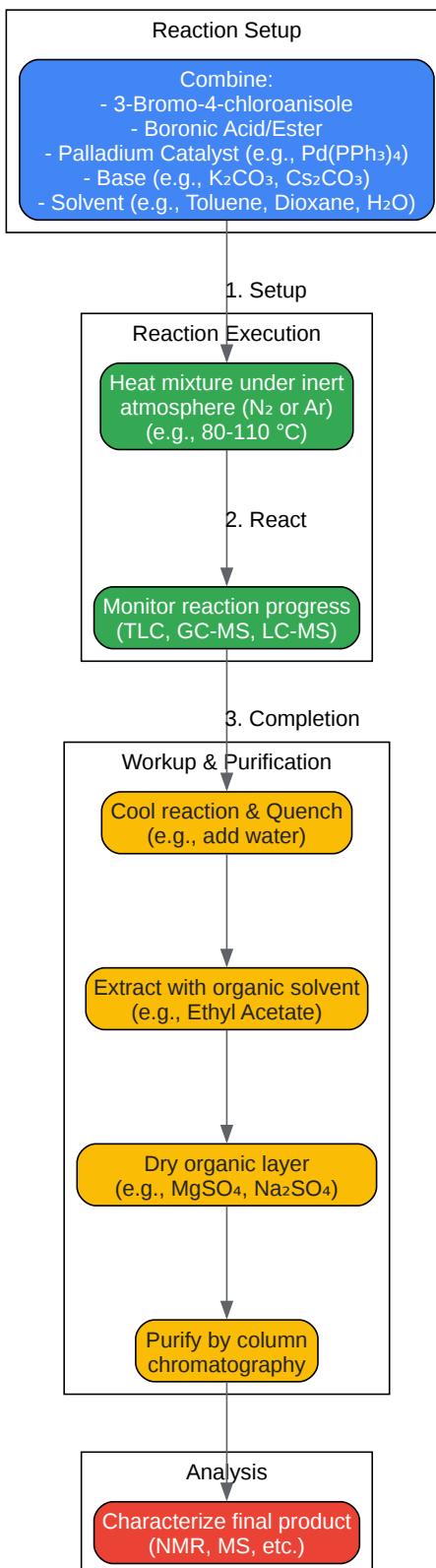
Physicochemical Properties

The physical and chemical characteristics of **3-Bromo-4-chloroanisole** determine its handling, storage, and reaction conditions.

Property	Value	Reference
Appearance	Clear colorless to pale yellow or light yellow to brown liquid	[1] [3]
Purity	≥97.5% (GC) or ≥98% (GC)	[1] [3] [5]
Refractive Index	1.5805-1.5845 @ 20°C	[1]
Solubility	Sparingly soluble in water	[4]
Storage Conditions	Store at room temperature	[3]

Applications in Synthesis

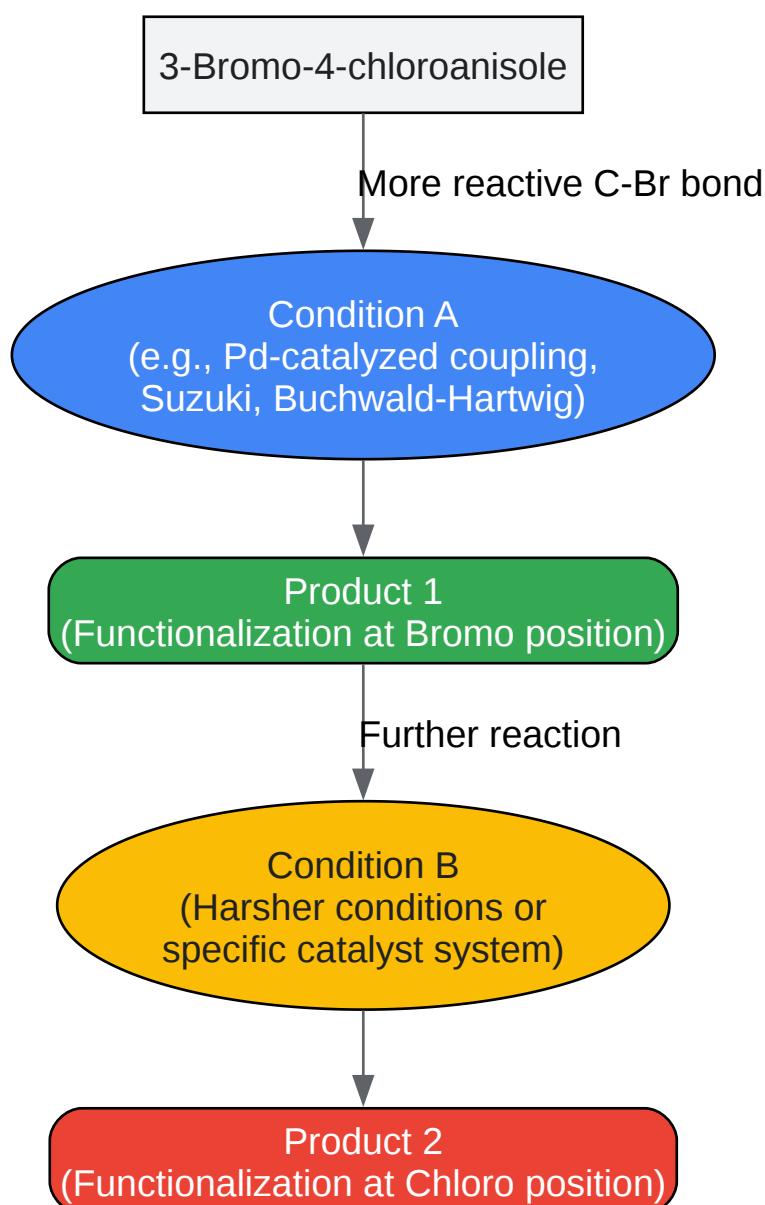
3-Bromo-4-chloroanisole is a key intermediate in the synthesis of more complex molecules. Its utility spans multiple industries, from pharmaceuticals to materials science.


- Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3]
- Agrochemical Formulations: The compound is used in the development of herbicides and fungicides, contributing to crop protection.[3][4]
- Aromatic Compound Synthesis: It is a foundational material for creating complex aromatic compounds used in the production of dyes and pigments.[3]
- Environmental Chemistry Research: The chemical is studied to understand the behavior, degradation, and dynamics of pollutants in the environment.[3]

Experimental Protocols and Reactions

The reactivity of **3-Bromo-4-chloroanisole** is dominated by the chemistry of its halogen substituents. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations, most notably in metal-catalyzed cross-coupling reactions.

Generalized Suzuki-Miyaura Coupling Workflow


The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. **3-Bromo-4-chloroanisole** can be used as the aryl halide partner. Below is a generalized workflow.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using **3-Bromo-4-chloroanisole**.

Logical Pathway for Selective Functionalization

The different bond dissociation energies of C-Br versus C-Cl allow for selective reactions. The C-Br bond is typically more reactive in palladium-catalyzed couplings.

[Click to download full resolution via product page](#)

Caption: Logical pathway for the selective functionalization of **3-Bromo-4-chloroanisole**.

Safety and Handling

While detailed safety information requires consulting the specific Safety Data Sheet (SDS) from the supplier, general precautions for handling halogenated aromatic compounds should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact. Store the compound in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-chloroanisole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 3-Bromo-4-chloroanisole, 98% | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Bromo-4-chloroanisole | CAS 2732-80-1 | Catsyn [catsyn.com]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-4-chloroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128993#3-bromo-4-chloroanisole-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com